molecular formula C21H16F3N3O3 B2472005 N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1004393-51-4

N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2472005
CAS No.: 1004393-51-4
M. Wt: 415.372
InChI Key: RLYGXYXNKWKPRH-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS RN: 1004393-51-4) is a synthetic small molecule with the molecular formula C₂₁H₁₆F₃N₃O₃ and an average molecular mass of 415.371 g/mol . Its structure features a dihydropyridine core substituted with a 3-(trifluoromethyl)benzyl group at position 1 and a 4-carbamoylphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)16-3-1-2-13(10-16)11-27-12-15(6-9-18(27)28)20(30)26-17-7-4-14(5-8-17)19(25)29/h1-10,12H,11H2,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYGXYXNKWKPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-carbamoylbenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. This is followed by cyclization and oxidation reactions to form the dihydropyridine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Dihydropyridine Derivatives

The compound’s structural analogs primarily differ in substituents on the phenyl rings. Key examples include:

N-(4-Methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS RN: 946312-15-8)
  • Molecular Formula : C₂₁H₁₇F₃N₂O₂
  • Molecular Mass : 386.3671 g/mol
  • Key Differences :
    • 4-Methylphenyl vs. 4-carbamoylphenyl : The methyl group increases hydrophobicity, reducing hydrogen-bonding capacity compared to the carbamoyl group.
    • 4-(Trifluoromethyl)benzyl vs. 3-(trifluoromethyl)benzyl : Positional isomerism of the CF₃ group may alter steric interactions with biological targets .
Parameter Target Compound 4-Methylphenyl Analog
Molecular Formula C₂₁H₁₆F₃N₃O₃ C₂₁H₁₇F₃N₂O₂
Molecular Mass (g/mol) 415.371 386.3671
Substituent (Position 1) 3-(Trifluoromethyl)benzyl 4-(Trifluoromethyl)benzyl
Substituent (Position 3) 4-Carbamoylphenyl carboxamide 4-Methylphenyl carboxamide
Solubility Moderate (due to CONH₂) Low (due to CH₃)
1-(2,4-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (AroCageDB ID: IWH)
  • Key Differences :
    • 2,4-Dimethylbenzyl vs. 3-(trifluoromethyl)benzyl : The absence of CF₃ reduces electronegativity and metabolic stability.
    • Simpler carboxamide substituents likely result in weaker target affinity compared to the carbamoylphenyl group .

Functional Group Comparisons in Agrochemicals

Fluvalinate (CAS RN: 69409-94-5)
  • Structure : Pyrethroid with CF₃ and carboxamide groups.
  • Key Contrast : Fluvalinate’s ester linkage and pyrethroid core differ from the dihydropyridine scaffold, emphasizing the role of core rigidity in insecticidal activity .
Chlorantraniliprole (CAS RN: 500008-45-7)
  • Structure : Anthranilic diamide with CF₃ and carboxamide.
  • Relevance: Chlorantraniliprole targets insect ryanodine receptors (RyR), suggesting that the CF₃ group in the target compound may similarly enhance binding to electron transport proteins .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
  • Hydrogen-Bonding : The carbamoyl group in the target compound improves solubility (cLogP ~2.1) relative to methyl or dimethyl analogs (cLogP ~3.5) .

Research Findings and Implications

SAR Insights :

  • The 3-(trifluoromethyl)benzyl group optimizes steric and electronic interactions with hydrophobic binding pockets, as seen in pesticidal activity of M.28-class RyR modulators .
  • The 4-carbamoylphenyl substituent may enhance solubility for systemic bioavailability, a limitation in methyl-substituted analogs .

Synthetic Challenges: Introducing the CF₃ group requires specialized fluorination reagents (e.g., trifluoromethylating agents), as noted in furopyridine syntheses .

Potential Applications: The compound’s dihydropyridine core and substituent profile suggest utility in agrochemicals (e.g., mitochondrial complex inhibitors) or pharmaceuticals (e.g., kinase inhibitors) .

Biological Activity

N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by a pyridine ring that is partially saturated. The presence of substituents such as carbamoyl and trifluoromethyl groups significantly influences its pharmacological properties.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial activity is often linked to the inhibition of fatty acid biosynthesis pathways in bacteria. Compounds that inhibit the enoyl-acyl carrier protein (ACP) reductase enzyme have shown promise against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
  • Case Studies : A study demonstrated that derivatives of similar structures had minimum inhibitory concentrations (MICs) ranging from 4–8 µM against drug-resistant strains of M. tuberculosis .

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has shown that related dihydropyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

  • In Vitro Studies : Compounds have been tested for their ability to inhibit COX-2 activity with IC50 values indicating significant inhibition at micromolar concentrations .

3. Anticancer Activity

Dihydropyridines have been explored for their anticancer potential:

  • Mechanism : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation through various signaling pathways .
  • Research Findings : In vitro studies have shown that certain derivatives can significantly reduce tumor cell viability in various cancer types, suggesting a potential for development into anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionMIC/IC50 Values
AntimicrobialInhibition of fatty acid biosynthesis4–8 µM (M. tuberculosis)
Anti-inflammatoryCOX enzyme inhibitionIC50 ~ 10 µM
AnticancerInduction of apoptosisIC50 varies by cell line

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to link the carbamoylphenyl group to the dihydropyridine core.
  • Benzylation of the nitrogen atom using 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Oxidation steps to form the 6-oxo group, often requiring controlled temperatures (40–60°C) and oxidizing agents like MnO₂ .

Critical Parameters:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential for isolating the product from byproducts like unreacted trifluoromethylbenzyl intermediates .

Q. Which analytical techniques are most effective for confirming structural identity and purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

Technique Application Key Data Points
NMR Structural frameworkConfirm presence of trifluoromethyl (¹⁹F NMR), dihydropyridine ring protons (δ 6.5–8.0 ppm in ¹H NMR), and carbamoyl group (NH signals in ¹H/¹³C NMR) .
HRMS Molecular weightExact mass match (±2 ppm) for C₂₁H₁₇F₃N₂O₃.
HPLC Purity assessment≥95% purity with a C18 column (acetonitrile/water + 0.1% TFA) .

Note: IR spectroscopy can validate carbonyl groups (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables. Systematic approaches include:

  • Assay standardization : Control pH (e.g., 7.4 for physiological conditions), temperature (37°C for mammalian cells), and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Target validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm on-target effects.
  • Metabolic stability screening : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Example: If a kinase inhibition assay contradicts cell-based apoptosis data, perform Western blotting to verify downstream target modulation (e.g., caspase-3 activation) .

Q. What strategies optimize pharmacokinetic properties without compromising target affinity?

Methodological Answer:

  • Prodrug design : Introduce ester groups at the carboxamide moiety to enhance solubility; hydrolyze in vivo to release the active compound .
  • Structural analogs : Replace the trifluoromethyl group with bioisosteres (e.g., chlorodifluoromethyl) to improve metabolic stability while retaining hydrophobicity .
  • Formulation : Use nanocarriers (e.g., liposomes) to increase bioavailability in preclinical models .

Validation:

  • In vitro ADME : Measure logP (aim for 2–3), plasma protein binding (equilibrium dialysis), and CYP450 inhibition .
  • In vivo PK : Monitor half-life (t₁/₂) and AUC in rodent models after oral administration .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific target?

Methodological Answer:

  • Core modifications : Synthesize derivatives with variations in the dihydropyridine ring (e.g., 5-methyl substitution) to assess steric effects.
  • Substituent scanning : Replace the 4-carbamoylphenyl group with sulfonamide or urea analogs to probe hydrogen-bonding interactions .
  • DoE (Design of Experiments) : Use factorial designs to optimize reaction conditions (e.g., temperature, stoichiometry) for parallel synthesis of analogs .

Example: A 2⁴ factorial design can evaluate the impact of substituents (X₁), solvent polarity (X₂), temperature (X₃), and catalyst loading (X₄) on bioactivity .

Q. What experimental approaches validate hypothesized mechanisms of action?

Methodological Answer:

  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to identify binding interactions (e.g., π-π stacking with the trifluoromethylphenyl group) .
  • Gene knockout models : Use CRISPR/Cas9 to delete the putative target gene and assess loss of compound efficacy in cellular assays .
  • Thermal shift assays : Measure ΔTm of the target protein to confirm stabilization upon compound binding .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Docking refinement : Incorporate solvent effects and protein flexibility in molecular dynamics simulations.
  • Experimental validation : Perform SPR or ITC to measure binding constants (Kd) and compare with in silico ΔG values .
  • Protonation state check : Use pKa prediction tools to ensure the compound’s ionization state matches assay conditions (e.g., pH 7.4) .

Q. What steps mitigate batch-to-batch variability in biological activity?

Methodological Answer:

  • Strict QC protocols : Ensure consistent purity (≥98% by HPLC) and confirm stereochemistry (via chiral HPLC or X-ray) for each batch .
  • Bioassay standardization : Include reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to internal controls .

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